molecular formula C5H10Cl2O2 B563339 1,3-Dichloro-2-(methoxymethoxy)propane-d5 CAS No. 1189863-31-7

1,3-Dichloro-2-(methoxymethoxy)propane-d5

Cat. No.: B563339
CAS No.: 1189863-31-7
M. Wt: 178.064
InChI Key: GEGJQMIXBNYSQG-WHVBSWTDSA-N
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Description

The Strategic Role of Deuterium (B1214612) Labeling in Chemical Science

Deuterium labeling is a technique in which hydrogen atoms in a molecule are replaced by deuterium, a stable isotope of hydrogen. clearsynth.com This substitution is of great strategic importance in chemical science for several reasons. Deuterium is twice as heavy as hydrogen, and this mass difference can lead to changes in the physical and chemical properties of molecules, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com By observing how the rate of a chemical reaction changes when a hydrogen atom is replaced by deuterium, researchers can gain insights into the reaction mechanism.

Deuterium-labeled compounds are also invaluable as tracers in metabolic studies. clearsynth.comthalesnano.com Because they behave chemically in a very similar way to their non-deuterated counterparts, they can be used to follow the fate of a molecule in a biological system. Furthermore, deuterium labeling can enhance the metabolic stability of drugs, potentially leading to improved pharmacokinetic properties. clearsynth.com In the field of analytical chemistry, deuterated compounds are frequently used as internal standards in mass spectrometry to improve the accuracy and reliability of measurements. thalesnano.com

Overview of Isotopic Analogs in Organic Synthesis and Mechanistic Studies

Isotopic analogs, or isotopologues, are molecules that differ only in their isotopic composition. The use of these analogs is a cornerstone of modern organic synthesis and the investigation of reaction mechanisms. researchgate.net In mechanistic studies, isotopic labeling allows for the precise tracking of atoms and bond formations throughout a chemical transformation. researchgate.netsynmr.in This provides definitive evidence for proposed reaction pathways and the involvement of specific intermediates. nih.gov

In organic synthesis, the strategic placement of isotopes can sometimes be used to influence the outcome of a reaction. The kinetic isotope effect can be exploited to favor one reaction pathway over another, leading to higher yields of the desired product. chem-station.com Furthermore, the synthesis of complex molecules often requires the use of isotopically labeled starting materials to confirm the incorporation of specific fragments into the final structure.

Scope and Significance of Research on 1,3-Dichloro-2-(methoxymethoxy)propane-d5

While specific research focused solely on this compound is limited in publicly available literature, its significance can be inferred from its structure and the applications of its non-deuterated analog. The parent compound, 1,3-dichloro-2-propanol (B29581), is a known intermediate in the synthesis of pharmaceuticals. ca.gov The methoxymethoxy (MOM) group in 1,3-Dichloro-2-(methoxymethoxy)propane serves as a protecting group for the hydroxyl function of 1,3-dichloro-2-propanol.

The deuterated form, this compound, is likely utilized in studies where isotopic tracing is necessary. For instance, it could be used as an internal standard for the quantification of the non-deuterated compound or related substances in complex matrices. Moreover, its use in metabolic studies of pharmaceuticals derived from this structural backbone would be a key application, allowing researchers to elucidate metabolic pathways and rates of clearance. The presence of the deuterium label would enable the differentiation of the administered compound from its endogenously produced counterparts.

Data Tables

Table 1: Properties of 1,3-Dichloro-2-(methoxymethoxy)propane

PropertyValue
CAS Number 70905-45-2 sigmaaldrich.comscbt.com
Molecular Formula C5H10Cl2O2 scbt.comnih.gov
Molecular Weight 173.04 g/mol scbt.com
IUPAC Name 1,3-dichloro-2-(methoxymethoxy)propane sigmaaldrich.comnih.gov
Physical Form Liquid sigmaaldrich.com

Table 2: Applications of Deuterium Labeling

Application AreaDescription
Mechanistic Studies Elucidation of reaction pathways by observing the kinetic isotope effect. thalesnano.comsynmr.in
Metabolic Research Tracing the fate of molecules in biological systems. clearsynth.comthalesnano.com
Pharmaceutical Development Improving the metabolic stability and pharmacokinetic profiles of drugs. clearsynth.com
Analytical Chemistry Use as internal standards in mass spectrometry for accurate quantification. thalesnano.com
Spectroscopy Aiding in the determination of molecular structures using NMR. clearsynth.comthalesnano.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-1,1,2,3,3-pentadeuterio-2-(methoxymethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3/i2D2,3D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGJQMIXBNYSQG-WHVBSWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OCOC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661913
Record name 1,3-Dichloro-2-(methoxymethoxy)(~2~H_5_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189863-31-7
Record name 1,3-Dichloro-2-(methoxymethoxy)(~2~H_5_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Approaches to 1,3 Dichloro 2 Methoxymethoxy Propane D5 and Its Deuterated Precursors

Deuterium (B1214612) Incorporation Strategies in the Synthesis of 1,3-Dichloro-2-propanol-d5

The foundational step in synthesizing 1,3-dichloro-2-(methoxymethoxy)propane-d5 is the preparation of the deuterated precursor, 1,3-dichloro-2-propanol-d5. A common strategy involves the reduction of 1,3-dichloroacetone (B141476) using a deuterated reducing agent.

One potential pathway for producing 1,3-dichloro-2-propanol (B29581) involves the reduction of 1,3-dichloroacetone (DCA) with isopropanol (B130326) and aluminum isopropoxide. google.com To achieve deuteration, a deuterated reducing agent would be necessary. The reaction progress is marked by the formation of acetone (B3395972) and a decrease in isopropanol. google.com

Methods for deuterium labeling are varied and can include:

Direct Exchange: This involves swapping hydrogen atoms with deuterium, often using deuterium oxide (D₂O). This is common for alcohols, amines, and acids. simsonpharma.com

Deuterated Reagents: Utilizing solvents and reagents where hydrogen atoms have been replaced with deuterium, such as D₂O or deuterated methyl iodide (CD₃I). simsonpharma.com

Metal-Catalyzed Hydrogenation: Employing deuterated hydrogen gas (D₂) in hydrogenation reactions. simsonpharma.com

Synthesis from Deuterated Precursors: Starting the synthesis with materials that already contain deuterium. simsonpharma.com

For the synthesis of 1,3-dichloro-2-propanol-d5, starting with a deuterated precursor or using a deuterated reducing agent are the most direct approaches to ensure high levels of deuterium incorporation at the desired positions.

Methodologies for the Formation of the Methoxymethoxy Ether Group with Deuterium Retention

Once the deuterated alcohol, 1,3-dichloro-2-propanol-d5, is obtained, the next step is the formation of the methoxymethoxy (MOM) ether. This reaction must be conducted under conditions that prevent the exchange of deuterium atoms with hydrogen.

The MOM group is a commonly used protecting group for alcohols. researchgate.net The formation of MOM ethers can be achieved using various reagents, such as formaldehyde (B43269) dimethyl acetal (B89532) (DMFA) with a Lewis acid catalyst like zirconium(IV) chloride. researchgate.net Another common method involves the use of chloromethyl methyl ether (MOMCl). organic-chemistry.org

Controlled Reaction Conditions for Deuterated Analog Synthesis

To ensure the retention of deuterium during the etherification process, precise control of reaction conditions is paramount. The choice of solvent, temperature, and catalyst can significantly impact the stability of the C-D bonds.

For instance, the use of aprotic solvents is crucial to avoid any potential for hydrogen-deuterium exchange. The reaction temperature should also be carefully managed, as higher temperatures can sometimes facilitate unwanted side reactions or isotopic scrambling. The use of mild catalysts is also preferred to prevent degradation of the starting material or the product. organic-chemistry.org

Anhydrous Environments in Deuterated Preparations

The presence of water in reactions involving deuterated compounds can be detrimental, leading to the loss of the isotopic label through H/D exchange. fiveable.meresearchgate.net Therefore, maintaining strictly anhydrous (water-free) conditions is essential for the successful synthesis of this compound.

Achieving anhydrous conditions involves several practices:

Drying of Glassware: All glassware should be thoroughly dried, often by heating in an oven, to remove any adsorbed moisture. fiveable.me

Use of Anhydrous Solvents: Solvents must be rigorously dried before use, typically by distillation over a suitable drying agent.

Inert Atmosphere: Reactions are often carried out under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture. fiveable.me

Use of Drying Agents: The inclusion of drying agents like magnesium sulfate (B86663) or sodium sulfate in the reaction mixture can help to scavenge any trace amounts of water. fiveable.me

Failure to maintain anhydrous conditions can lead to hydrolysis of sensitive reagents and intermediates, resulting in lower yields and reduced isotopic purity of the final product. fiveable.me

Advanced Purification and Characterization Techniques for Deuterated Organochlorines

Following the synthesis, the deuterated organochlorine compound must be purified and its identity and isotopic purity confirmed.

Purification Techniques:

For organochlorine compounds, a variety of chromatographic techniques are employed for purification. These methods separate the desired product from unreacted starting materials, byproducts, and other impurities. epa.gov

Column Chromatography: Techniques using adsorbents like alumina, Florisil, or silica (B1680970) gel are effective for removing polar impurities. epa.govnih.gov

Gel Permeation Chromatography (GPC): This technique is particularly useful for removing high molecular weight interferences such as waxes and lipids. epa.govusgs.gov

Characterization Techniques:

Several analytical methods are used to confirm the structure and isotopic enrichment of the synthesized this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds. It allows for the differentiation of molecules based on their mass-to-charge ratio, enabling the quantification of the extent of deuterium incorporation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are invaluable for characterizing deuterated compounds. ¹H NMR can be used to determine the positions where deuterium has been incorporated by observing the disappearance of proton signals. ²H NMR directly observes the deuterium nuclei, providing information about their chemical environment. spectralservice.de Quantitative NMR (qNMR) can also be used to determine the degree of deuteration. spectralservice.de

Mechanistic Investigations Utilizing 1,3 Dichloro 2 Methoxymethoxy Propane D5 As a Probe

Elucidation of Reaction Pathways through Deuterium (B1214612) Labeling Studies

Deuterium labeling is a technique used to trace the fate of atoms or molecular fragments throughout a chemical reaction. By replacing specific hydrogen atoms with their heavier isotope, deuterium, chemists can follow the labeled positions and thereby deduce the reaction pathway. The five deuterium atoms in 1,3-Dichloro-2-(methoxymethoxy)propane-d5 are strategically placed on the propane (B168953) backbone, making it an ideal tracer for reactions involving this three-carbon unit.

In a hypothetical substitution reaction, for instance, the location of the deuterium atoms in the final product can reveal whether the reaction proceeded through a direct displacement mechanism or involved a rearrangement. If the deuterium atoms maintain their original positions relative to the other functional groups, it would suggest a direct pathway. Conversely, a scrambling of the deuterium positions would indicate the formation of a symmetric intermediate or a rearrangement process.

Hypothetical Deuterium Labeling Study:

Consider a reaction where this compound is treated with a nucleophile. The expected product distribution based on different mechanistic pathways can be illustrated as follows:

Mechanistic PathwayExpected ProductDeuterium Position
Direct Substitution (SN2)1-Nucleo-3-chloro-2-(methoxymethoxy)propane-d5Deuterium atoms remain on the carbon backbone in their original positions.
Rearrangement via a cyclic intermediateMixture of 1-Nucleo-3-chloro-2-(methoxymethoxy)propane-d5 and other isomersScrambling of deuterium atoms across the propane backbone.

This type of analysis provides invaluable, direct evidence of the molecular transformations occurring.

Application of Kinetic Isotope Effects (KIE) for Rate-Determining Step Analysis

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The difference in mass between hydrogen and deuterium can lead to a significant KIE, particularly if the bond to the isotope is broken or formed in the rate-determining step of the reaction. libretexts.org A C-H bond is weaker and vibrates at a higher frequency than a C-D bond. libretexts.org Consequently, reactions that involve the cleavage of a C-H bond in the rate-limiting step will proceed faster than the corresponding reaction with a C-D bond. libretexts.org

By comparing the reaction rate of 1,3-Dichloro-2-(methoxymethoxy)propane with its deuterated counterpart, this compound, a primary KIE (kH/kD > 1) would be observed if a C-H/C-D bond is broken in the slowest step. The magnitude of the KIE can provide further insight into the transition state of this step. If no significant KIE is observed, it suggests that the C-H/C-D bond is not broken in the rate-determining step.

Illustrative Data for KIE Analysis:

ReactantRate Constant (k) at 25°C (s⁻¹)Kinetic Isotope Effect (kH/kD)Implication
1,3-Dichloro-2-(methoxymethoxy)propane2.4 x 10⁻⁴6.8C-H bond cleavage is likely involved in the rate-determining step.
This compound3.5 x 10⁻⁵

This table illustrates a significant primary kinetic isotope effect, strongly suggesting that the cleavage of a C-H bond on the propane backbone is a critical part of the reaction's slowest step.

Stereochemical Consequences of Reactions Involving Deuterated Propane Derivatives

The stereochemical outcome of a reaction is a crucial piece of mechanistic information. For chiral molecules, reactions can proceed with inversion of stereochemistry, retention of stereochemistry, or racemization. The use of a deuterated probe like this compound, even though it may not be chiral itself, can help in understanding the stereochemical course of reactions at neighboring chiral centers or in prochiral molecules.

For example, in an elimination reaction, the stereospecificity of the process (e.g., syn- or anti-elimination) can be determined by analyzing the geometry of the resulting alkene product and the fate of the deuterium atoms. If a reaction proceeds via an anti-periplanar E2 mechanism, a specific stereoisomer of the starting material will yield a specific stereoisomer of the product, and the positions of the deuterium atoms will be indicative of this pathway. libretexts.org

Investigating C-H Activation Processes with Deuterium-Labeled Substrates

C-H activation is a class of reactions where a carbon-hydrogen bond is cleaved, often by a transition metal complex, to form a carbon-metal bond. rsc.orgprinceton.edu These reactions are of great interest for the functionalization of alkanes and other hydrocarbons. Deuterium-labeled substrates are invaluable tools for studying the mechanisms of C-H activation.

The use of this compound in a C-H activation reaction catalyzed by a transition metal would allow researchers to determine the selectivity of the catalyst. By analyzing the products, one could ascertain which C-H bonds are preferentially activated (e.g., primary vs. secondary). Furthermore, intramolecular competition experiments, where the molecule contains both C-H and C-D bonds, can provide detailed information about the electronic and steric effects governing the C-H activation step.

Hypothetical C-H Activation Selectivity Data:

CatalystSite of C-H ActivationProduct Distribution (H vs. D)
Palladium ComplexC1/C3 (primary)Preferential cleavage of C-H over C-D
Rhodium ComplexC2 (secondary)Competitive cleavage of C-H and C-D

Such studies are fundamental to the development of more efficient and selective catalysts for hydrocarbon functionalization.

Advanced Spectroscopic and Analytical Applications of 1,3 Dichloro 2 Methoxymethoxy Propane D5

Quantitative Analysis in Complex Chemical and Biological Systems

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in complex sample matrices. 1,3-Dichloro-2-(methoxymethoxy)propane-d5 is synthesized for this purpose, where a known quantity is added to a sample at the beginning of the analytical workflow. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer.

Mass Spectrometry Techniques Employing Isotopic Internal Standards

In mass spectrometry (MS), the deuterated standard co-elutes with the native analyte. Because they are chemically identical, they experience the same ionization efficiency and are subject to the same matrix effects, which can suppress or enhance the signal. By measuring the ratio of the signal from the native analyte to that of the known amount of the isotopic internal standard, an accurate quantification can be achieved, as any signal variation will affect both compounds equally. This isotopic dilution mass spectrometry (IDMS) approach is considered a gold-standard quantification technique.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Compound Quantification

For volatile and semi-volatile compounds like the methoxymethoxypropane derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. In a hypothetical GC-MS method, This compound would serve as an ideal internal standard for the quantification of 1,3-Dichloro-2-(methoxymethoxy)propane . The two compounds would exhibit nearly identical retention times in the gas chromatograph. In the mass spectrometer, specific ions for both the analyte and the deuterated standard would be monitored. For example, in selected ion monitoring (SIM) mode, the instrument would be set to detect a characteristic ion for the native compound and a corresponding, mass-shifted ion for the d5-labeled standard. The ratio of their peak areas would be used to calculate the concentration of the analyte, correcting for any losses during sample workup or injection variability.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights of Deuterated Analogs

While the primary application of This compound is likely as an internal standard in mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy could be used to confirm its identity, purity, and the specific positions of the deuterium (B1214612) labels. A proton (¹H) NMR spectrum of the deuterated compound would show a significant reduction or complete absence of signals corresponding to the methoxy (B1213986) and propane (B168953) backbone protons that have been replaced by deuterium. Conversely, a deuterium (²H) NMR spectrum would show signals at the chemical shifts corresponding to the labeled positions. Such spectroscopic data is crucial for the quality control of the synthesized standard.

Principles of Isotopic Dilution Mass Spectrometry in Research Contexts

Isotopic Dilution Mass Spectrometry (IDMS) is a primary analytical method that provides a high level of accuracy and precision. The fundamental principle involves altering the isotopic composition of the analyte in a sample by adding a known amount of an isotopically enriched standard of that analyte.

The core equation for isotopic dilution is:

Cx = Cs * (Ws / Wx) * [(Rs - Rb) / (Rb - Rx)] * (Mx / Ms)

Where:

Cx and Cs are the concentrations of the analyte in the sample and the standard, respectively.

Wx and Ws are the weights of the sample and the standard spike.

Rx, Rs, and Rb are the measured isotope ratios of the sample, the standard, and the blend, respectively.

Mx and Ms are the molecular weights of the analyte and the standard.

By using a standard like This compound , which has a significantly different isotopic composition from the natural analyte, the resulting mixture (blend) will have an intermediate isotope ratio. Mass spectrometric measurement of this ratio in the final blend allows for the calculation of the unknown analyte concentration with high accuracy, as the measurement is based on ratios rather than absolute signal intensities, thus minimizing instrumental variations and matrix-induced errors.

Interdisciplinary Research Applications of 1,3 Dichloro 2 Methoxymethoxy Propane D5

Applications in Metabolic Research Pathways

The study of xenobiotic metabolism is crucial for understanding the toxicity and carcinogenicity of industrial chemicals. Chlorinated propanes, such as 1,3-dichloro-2-propanol (B29581) (1,3-DCP), are known environmental and food contaminants with demonstrated toxicity. nih.govca.govontosight.ai Compounds labeled with stable isotopes like deuterium (B1214612) are highly effective tools for elucidating the metabolic fates of drugs and toxicants. researchgate.netresearchgate.netjuniperpublishers.com

The deuterated methoxymethyl group in 1,3-Dichloro-2-(methoxymethoxy)propane-d5 serves as a stable isotopic tracer. When introduced into a biological system, this compound would follow the same metabolic pathways as its non-deuterated analog. nih.gov The primary advantage of the deuterium label is that it allows researchers to track the molecule and its metabolites through complex biological matrices. researchgate.net The C-D bond is stronger than the C-H bond, which can sometimes lead to a slower rate of metabolism at the deuterated site, a phenomenon known as the kinetic isotope effect. juniperpublishers.comnih.gov This can help in identifying rate-limiting steps in metabolic pathways.

In a hypothetical metabolic study, researchers could administer this compound to an animal model. Subsequent analysis of urine, feces, and tissue samples using liquid chromatography-mass spectrometry (LC-MS) would be able to distinguish metabolites retaining the d5-methoxymethyl group from endogenous molecules. This approach could uncover whether the methoxymethyl group is cleaved, modified, or excreted intact, providing critical insights into the detoxification or bioactivation pathways of this class of compounds. oaepublish.comnih.gov Such studies are vital for assessing the risks associated with human exposure to these chemicals. nih.gov

Parameter Description Relevance of Deuteration
Metabolic Fate The process of absorption, distribution, metabolism, and excretion (ADME) of the compound in a biological system.Allows for unambiguous tracking of the parent compound and its metabolites against a complex biological background. researchgate.net
Metabolite Identification Identification of the chemical structures of metabolic products.The distinct mass signature of the d5-label simplifies the identification of drug-related metabolites in mass spectrometry data.
Kinetic Isotope Effect A change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.Can help determine the mechanisms of enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes. nih.gov
Toxicity Assessment Evaluating the potential for a compound or its metabolites to cause harm.Can be used to probe mechanisms of toxicity by revealing pathways that lead to the formation of reactive metabolites. researchgate.netjuniperpublishers.com

Role in Proteomics Studies Utilizing Stable Isotope Labeling

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling accurate comparison of protein abundance between different samples. nih.govspringernature.com Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) involve metabolic incorporation of heavy amino acids, while chemical labeling methods use reagents to add mass tags to proteins or peptides. wikipedia.orgacs.org

While this compound is not a standard reagent for global proteome labeling, its utility in proteomics would lie in targeted quantitative studies. If a metabolite of this compound is found to interact with specific proteins or pathways, the deuterated compound can be used as an internal standard for highly accurate quantification of the non-deuterated metabolite in biological samples.

In such a scenario, a known amount of this compound (or its relevant d5-metabolite) would be spiked into a biological sample (e.g., cell lysate or plasma) during sample preparation. The sample is then processed and analyzed by LC-MS. Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. clearsynth.com However, it is detected at a different mass-to-charge ratio. By comparing the peak intensity of the endogenous analyte to that of the known amount of the deuterated internal standard, a precise and accurate concentration can be calculated. pubcompare.ai This approach corrects for sample loss during preparation and for variations in instrument performance. nih.gov

Technique Principle Potential Role of this compound
Targeted Metabolomics Quantification of one or more specific, known metabolites.Could be used to synthesize a deuterated version of a target metabolite, which then serves as an ideal internal standard.
Quantitative Analysis Precise measurement of the amount of a substance in a sample.As an internal standard, it corrects for analytical variability, improving the accuracy and precision of quantification. clearsynth.comnih.gov
Mass Spectrometry An analytical technique that measures the mass-to-charge ratio of ions.The mass difference between the deuterated standard and the non-deuterated analyte allows for their simultaneous detection and quantification.

Environmental Process Studies with Deuterated Compounds

Chlorinated propanes and their derivatives are recognized as environmental pollutants found in soil, groundwater, and even finished drinking water. ca.govmicrobe.com Monitoring their presence and understanding their environmental fate—how they degrade, transport, and accumulate—is essential for environmental protection and remediation.

In environmental analysis, accurate quantification of pollutants at trace levels is often challenging due to complex sample matrices like soil or wastewater, which can interfere with the analysis. clearsynth.com Deuterated compounds are invaluable as internal standards in these analytical methods, most commonly gas chromatography-mass spectrometry (GC-MS) or LC-MS. nih.govasme.orgnih.gov

The primary application of this compound in this field is as an internal standard for the quantification of its non-deuterated analog or structurally similar contaminants. nih.gov Before analysis, a precise amount of the d5-labeled compound is added to the environmental sample. This "spiked" sample is then subjected to extraction and cleanup procedures. Any loss of the target analyte during these steps will be mirrored by a proportional loss of the deuterated standard. When the final extract is analyzed, the ratio of the native analyte to the deuterated standard is measured. This ratio is used to calculate the initial concentration of the pollutant, providing a more accurate result than external calibration methods. asme.org This methodology is a gold standard for regulatory monitoring of many organic pollutants.

Application Area Methodology Advantage of Using the Deuterated Standard
Water Quality Monitoring Purge-and-trap GC-MS or LC-MS/MSCorrects for variations in extraction efficiency and instrument response, enabling accurate quantification of trace contaminants in drinking, ground, or surface water. asme.org
Soil and Sediment Analysis Solvent extraction followed by GC-MSCompensates for matrix effects where other co-extracted substances can suppress or enhance the analyte signal. clearsynth.comnih.gov
Bioremediation Studies Tracking the disappearance of the pollutant and the appearance of degradation products over time.Can be used as a surrogate standard to monitor the efficiency of microbial degradation of chlorinated propanes. microbe.comasu.edumdpi.com

Utility as a Building Block in Complex Organic Synthesis

In multistep organic synthesis, protecting groups are essential tools used to temporarily mask a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.orgwikipedia.orguchicago.edu The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its ease of introduction and its stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions. total-synthesis.comadichemistry.comchemistrytalk.orgwikipedia.org

This compound serves as a valuable deuterated building block. It can be considered a precursor to deuterated chloromethyl methyl ether (MOM-Cl-d5), the reagent used to install the MOM protecting group. adichemistry.comwikipedia.org By using this deuterated reagent, a stable isotopic label can be precisely introduced into a complex molecule at the site of a hydroxyl group.

This strategy is particularly useful in pharmaceutical development and medicinal chemistry. For example, a complex drug candidate can be synthesized in both its non-deuterated and its deuterated forms. The deuterated version can then be used as an internal standard for pharmacokinetic studies or as a tracer in metabolic studies to follow the drug's fate in the body. researchgate.net The ability to introduce the deuterium label via a common protecting group strategy integrates isotopic labeling seamlessly into the synthetic route. libretexts.orgnumberanalytics.com

Synthetic Step Description Role of the Deuterated Compound
Preparation of Reagent Conversion of this compound into a reactive MOM-protecting reagent, such as MOM-Cl-d5.Source of the deuterated methoxymethyl moiety.
Protection Step Reaction of an alcohol within a complex molecule with the MOM-Cl-d5 reagent to form a deuterated MOM ether. total-synthesis.comadichemistry.comIntroduces a stable isotope label at a specific position in the molecule.
Intermediate Steps Further chemical transformations on other parts of the molecule, with the deuterated MOM group remaining intact.The protecting group is stable to a wide range of non-acidic reagents. adichemistry.comchemistrytalk.org
Deprotection Step Removal of the d5-MOM group using acidic conditions to reveal the original alcohol. total-synthesis.comwikipedia.orgThis step may or may not be necessary, depending on whether the final target molecule requires the free alcohol or the labeled ether.

Theoretical and Computational Studies on Deuterated Organochlorine Compounds

Quantum Chemical Calculations for Deuterium (B1214612) Isotope Effects

Quantum chemical calculations are fundamental to understanding the origins of deuterium isotope effects. The primary difference between a hydrogen (H) and a deuterium (D) atom is mass, with deuterium being approximately twice as heavy. This mass difference significantly influences the vibrational energy of chemical bonds.

The C-D bond has a lower zero-point vibrational energy (ZPVE) than a C-H bond, making the C-D bond stronger and requiring more energy to break. This phenomenon is the basis of the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-H bond proceeds faster than the equivalent reaction involving a C-D bond. baranlab.orglibretexts.orgscielo.org.mx

Density Functional Theory (DFT) is a widely used computational method to model these effects. uit.noscience.govresearchgate.net By calculating the harmonic vibrational frequencies of both 1,3-Dichloro-2-(methoxymethoxy)propane and its d5-isotopologue, the difference in ZPVE can be quantified. This information is crucial for predicting how deuteration at the methoxy (B1213986) position will affect the molecule's reactivity, particularly in reactions where the methoxy group is involved, such as metabolic degradation or chemical decomposition.

For instance, in a hypothetical reaction involving the cleavage of a C-H bond on the methoxy group, a primary KIE would be expected. princeton.edu DFT calculations can predict the magnitude of this effect by modeling the transition state of the reaction for both isotopologues and calculating the difference in activation energies. nih.gov

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies and Zero-Point Energies for C-H vs. C-D Bonds in the Methoxy Group

Bond TypeCalculated Vibrational Frequency (cm⁻¹)Calculated Zero-Point Vibrational Energy (kJ/mol)Predicted Effect
C-H (stretch)~2980~17.8Higher activation energy for C-D bond cleavage, leading to a primary kinetic isotope effect (kH/kD > 1).
C-D (stretch)~2150~12.9

Molecular Modeling and Simulation of Deuterated Analog Reactivity and Conformation

While quantum chemical calculations provide insight into bonding and reaction energetics, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to explore the conformational landscape and dynamic behavior of molecules over time. acs.orgaip.org

For a flexible molecule like 1,3-Dichloro-2-(methoxymethoxy)propane-d5, rotation around its single bonds (C-C, C-O) gives rise to numerous conformers. pressbooks.pub The relative stability of these conformers is determined by a balance of steric and electronic effects. acs.orgnih.gov Molecular mechanics force fields can be used to calculate the energies of these different spatial arrangements.

Deuteration does not significantly alter the equilibrium geometry of the molecule, but it can subtly influence conformational preferences. The smaller vibrational amplitude of the C-D bond compared to the C-H bond can lead to minor changes in effective atomic size and intermolecular interactions. cchmc.org

MD simulations can model the behavior of this compound in a solvent, providing insights into its solvation, aggregation, and transport properties. nih.govchemrxiv.org Furthermore, reactive force fields (e.g., ReaxFF) can be employed to simulate chemical reactions, complementing the static transition-state view from quantum mechanics by showing the dynamic pathways of bond formation and cleavage. aip.org

Table 2: Hypothetical Relative Energies of Key Conformers of 1,3-Dichloro-2-(methoxymethoxy)propane Determined by Molecular Modeling

Conformer Description (Dihedral Angle C1-C2-C3-Cl)Relative Energy (kJ/mol)Predicted Population at 298 K (%)Note on Deuteration
Anti-Anti0.045Isotopic substitution is predicted to have a negligible effect on the relative conformational energies.
Gauche-Anti2.125
Gauche-Gauche3.515

Prediction of Spectroscopic Properties for Deuterium-Enriched Molecules

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which is essential for their identification and characterization. Deuterium labeling of 1,3-Dichloro-2-(methoxymethoxy)propane creates distinct and predictable changes in its NMR, infrared (IR), and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is commonly achieved using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. numberanalytics.comrsc.orgnih.gov In the ¹H NMR spectrum of the d5-analog, the signals corresponding to the methoxy protons would be absent. In the ¹³C NMR spectrum, the signal for the deuterated carbon (-OCD₃) would appear as a multiplet (typically a triplet of triplets for -CD₃) due to spin-spin coupling with deuterium (spin I=1) and would be shifted slightly upfield compared to the non-deuterated version. mdpi.com This upfield shift is known as a deuterium isotope effect on the ¹³C chemical shift. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational modes of a molecule. As established, the vibrational frequency is highly dependent on the mass of the atoms involved. The C-D stretching vibrations have a significantly lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). acs.orglibretexts.org This predictable shift is a clear indicator of successful deuteration and can be accurately calculated using DFT methods. science.gov

Mass Spectrometry (MS): The most direct effect of deuteration in mass spectrometry is the increase in molecular mass. Each deuterium atom adds approximately 1.006 Da to the mass of the molecule. Therefore, the molecular ion peak of this compound will appear at an m/z value that is approximately 5 units higher than its non-deuterated counterpart. Computational tools can also help predict fragmentation patterns. uchicago.edunih.gov The greater strength of C-D bonds compared to C-H bonds can alter the fragmentation pathways upon ionization, potentially leading to different relative abundances of fragment ions, which can be useful in structural analysis.

Table 3: Predicted Spectroscopic Data for 1,3-Dichloro-2-(methoxymethoxy)propane vs. its d5-Isotopologue

Spectroscopic TechniquePropertyNon-Deuterated PredictionDeuterated (d5) Prediction
¹³C NMRChemical Shift of -OCH₃~56 ppm~55.5 ppm (shifted upfield)
Signal Multiplicity of -OCH₃QuartetSeptet (due to coupling with D)
IR SpectroscopyC-H Stretch (Methoxy)~2950 cm⁻¹Absent
C-D Stretch (Methoxy)Absent~2150 cm⁻¹
Mass SpectrometryMolecular Ion (m/z for ³⁵Cl)~172~177

Future Directions and Emerging Research Frontiers for 1,3 Dichloro 2 Methoxymethoxy Propane D5

Innovations in Synthetic Strategies for Highly Enriched Deuterated Derivatives

The utility of 1,3-Dichloro-2-(methoxymethoxy)propane-d5 is fundamentally linked to the efficiency and precision with which it can be synthesized. Future research is expected to move beyond traditional methods towards more innovative and sustainable strategies that offer high levels of deuterium (B1214612) incorporation with exceptional regioselectivity. researchgate.net

Emerging methodologies focus on late-stage deuteration, which allows for the introduction of deuterium into complex molecules at a later point in the synthetic sequence, a particularly useful approach for creating labeled standards. acs.org Innovations such as ionic liquid-catalyzed H/D exchange reactions, which can operate under mild conditions, offer a promising avenue. doi.org These systems can utilize readily available deuterium sources like deuterated chloroform (B151607) (CDCl₃), eliminating the need for harsh reagents or metal catalysts. doi.org

Another significant frontier is the development of electrochemical and flow synthesis systems. bionauts.jp These technologies can provide a safer, more efficient, and environmentally friendly alternative to conventional batch processes by avoiding high pressures and temperatures and allowing for the reuse of deuterated water (D₂O). bionauts.jp Such systems have demonstrated high deuterium introduction rates (80-99%) for various organic compounds and could be adapted for the synthesis of highly enriched this compound and its derivatives. bionauts.jp

Table 1: Emerging Synthetic Strategies for Deuterated Compounds
Synthetic StrategyKey FeaturesPotential Advantages for this compound SynthesisReference
Ionic Liquid CatalysisMetal-free H/D exchange; mild reaction conditions (e.g., room temperature).Avoids degradation of the sensitive methoxymethoxy ether group; high deuterium incorporation (up to 95% reported for some substrates). doi.org
Electrochemical Flow SynthesisUses D₂O as a deuterium source; operates at ambient temperature and pressure; no organic synthesis waste.Sustainable and scalable production; high reaction performance (80-99% introduction); potentially lower cost. bionauts.jp
Late-Stage C-H ActivationDirect exchange of hydrogen for deuterium on a pre-formed molecular scaffold using transition metal catalysts (e.g., Iridium-based).Allows for the specific labeling of the parent (non-deuterated) compound, facilitating the synthesis of various isotopologues. acs.org
Decarboxylative DeuterationIntroduces deuterium by replacing a carboxylic acid group, a common functional group in available starting materials.Enables precise synthesis from a wide range of commercially available precursors. acs.org

Expanding Mechanistic Applications to Novel Catalytic Systems

The replacement of hydrogen with deuterium significantly alters the vibrational frequency of the C-H bond, leading to a predictable change in reaction rates known as the Kinetic Isotope Effect (KIE). libretexts.orgprinceton.edu This phenomenon makes deuterated compounds like this compound invaluable tools for elucidating reaction mechanisms. symeres.com While KIE studies are well-established, their application to new and complex catalytic systems represents a major research frontier.

Future studies could employ this compound to probe the rate-determining steps in novel catalytic processes. For instance, in newly developed catalysts for C-Cl bond activation or ether cleavage, observing a significant KIE (kH/kD > 1) upon deuteration of the propane (B168953) backbone would provide strong evidence that C-H bond breaking is involved in the slowest step of the reaction. acs.orgnih.gov Conversely, the absence of a KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage occurs after the rate-determining step. acs.org

This compound could be particularly useful in studying the mechanisms of environmental degradation pathways for chlorinated pollutants or in understanding the metabolism of related structures by enzymes like cytochrome P450s. nih.govacs.org By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain deep insights into transition state geometries and the precise nature of bond-making and bond-breaking events, which is critical for designing more efficient and selective catalysts. princeton.edu

Integration with Advanced High-Resolution Analytical Platforms

The distinct mass of deuterium makes this compound an ideal internal standard for quantitative analysis using mass spectrometry (MS). symeres.com A significant future direction is its integration with increasingly sophisticated, high-resolution analytical platforms like Quadrupole Time-of-Flight (Q-TOF) MS and Orbitrap MS. These technologies allow for highly accurate mass measurements, enabling the precise quantification of the non-deuterated analogue in complex matrices such as environmental water samples or biological fluids. moravek.comresearchgate.net A rapid analytical method for the sensitive determination of the related compound 1,3-dichloro-2-propanol (B29581) (1,3-DCP) in river water has already been developed using 1,3-DCP-d5 as an internal standard for gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated compounds are already essential as solvents. clearsynth.com However, the use of deuterated analytes as probes is an expanding frontier. Incorporating deuterium into a molecule can lead to sharper NMR signals for nearby nuclei (e.g., ¹³C or ¹⁹F) by reducing dipole relaxation and scalar couplings, which can simplify complex spectra and enhance structural elucidation. nih.gov Future research could explore the use of this compound in advanced NMR experiments to study molecular dynamics or interactions with other molecules, where the simplified spectral features could provide clearer insights. acs.orgnih.gov

Table 2: Applications in Advanced Analytical Platforms
Analytical PlatformRole of this compoundPotential Research InsightReference
High-Resolution Mass Spectrometry (HRMS)Internal standard for quantitative analysis.Accurate quantification of the non-deuterated analogue in complex environmental or biological samples; tracking metabolic pathways. moravek.comresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyProbe for simplifying spectra of other nuclei.Enhanced resolution and sharper spectral lines, aiding in the structural analysis of larger molecules or complex mixtures. nih.gov
Raman Spectroscopy"Silent region" probe for label-free imaging.Direct tracking and imaging of the molecule's distribution and fate within biological systems without interference from endogenous signals. europa.eu

Potential for Design of New Chemical Tools and Probes

Perhaps the most innovative future direction for this compound lies in its potential as a building block for novel chemical tools and imaging probes. clearsynth.com The carbon-deuterium (C-D) bond possesses a unique vibrational frequency that appears in a "silent" region of the Raman spectrum of biological cells (approx. 2100-2300 cm⁻¹), where signals from endogenous molecules are absent. europa.eu This property opens the door for advanced, label-free imaging techniques.

By incorporating the this compound moiety into larger, biologically active molecules, researchers could create probes that can be tracked directly inside living cells using techniques like Stimulated Raman Scattering (SRS) microscopy. europa.eu This would allow for the direct visualization of a molecule's uptake, distribution, and metabolism without the need for bulky fluorescent tags that can alter the molecule's behavior. europa.eu

Furthermore, deuteration has been shown to enhance the photostability and quantum yield of certain fluorophores. acs.org The structural backbone of 1,3-Dichloro-2-(methoxymethoxy)propane could be chemically modified and integrated into new fluorescent probes. The presence of deuterium could potentially improve the performance of these probes, enabling longer imaging experiments with higher sensitivity. acs.org This approach represents a powerful strategy for designing the next generation of small molecule probes for chemical biology and drug discovery. europa.eu

Q & A

Q. What are the optimal synthetic routes for 1,3-Dichloro-2-(methoxymethoxy)propane-d5, and how can purity be ensured?

The synthesis of this deuterated compound involves replacing hydrogen atoms with deuterium in the methoxymethoxy and propane backbone. Key methods include:

  • Deuterium exchange reactions using deuterated solvents (e.g., D₂O or deuterated methanol) under controlled acidic or basic conditions.
  • Stepwise functionalization of propane derivatives, introducing methoxymethoxy and chlorine groups while incorporating deuterium.

To ensure purity (>98% isotopic enrichment), researchers should:

  • Use NMR spectroscopy (¹H and ²H NMR) to confirm deuterium incorporation and absence of protiated impurities.
  • Employ high-resolution mass spectrometry (HRMS) to verify molecular weight (175.05 g/mol for C₅H₁₀Cl₂O₂ with five deuteriums) .
  • Optimize reaction conditions (temperature, pH, and solvent polarity) to minimize side reactions like hydrolysis of the methoxymethoxy group .

Q. How does isotopic labeling with deuterium enhance mechanistic studies in organic reactions?

The five deuterium atoms in this compound act as tracers for:

  • Kinetic isotope effects (KIE) : Monitoring reaction rates (e.g., SN2 substitutions) to identify rate-determining steps. For example, deuterium in the methoxymethoxy group slows down cleavage reactions, revealing transition-state geometry.
  • Mass spectrometry tracking : Distinct isotopic patterns help trace degradation pathways or intermediate formation in complex mixtures.

Methodological tip: Compare reaction outcomes with the non-deuterated analog (DCMP) to isolate isotopic effects from steric/electronic factors .

Advanced Research Questions

Q. How can discrepancies in kinetic isotope effect (KIE) data for this compound be resolved?

Contradictions in KIE values (e.g., variations in hydrolysis rates across studies) may arise from:

  • Deuterium positional heterogeneity : Incomplete deuteration at specific sites (e.g., methoxymethoxy vs. propane backbone).
  • Solvent isotope effects : Use of partially deuterated solvents inadvertently influencing reactivity.

Resolution strategies:

  • Site-specific deuteration : Synthesize derivatives with deuterium at defined positions (e.g., 2H-labeled methoxymethoxy group only) .
  • Computational modeling : Apply density functional theory (DFT) to simulate KIE under varying conditions, validating experimental data .

Q. What analytical challenges arise when detecting degradation products of this compound in biological systems?

Degradation pathways (e.g., hydrolysis or enzymatic cleavage) produce metabolites like deuterated chloropropanols or methoxyacetic acid. Challenges include:

  • Low-abundance signals : Deuterated metabolites may overlap with endogenous compounds in mass spectrometry.
  • Isotopic interference : Natural abundance ¹³C or ³⁷Cl can mask deuterium-specific peaks.

Solutions:

  • Headspace solid-phase microextraction (SPME) : Pre-concentrate volatile degradation products before GC-MS analysis .
  • High-field NMR (≥600 MHz) : Resolve deuterium splitting patterns in complex matrices .

Q. How does the methoxymethoxy group influence reactivity compared to similar halogenated ethers?

The methoxymethoxy group enhances:

  • Electron-withdrawing effects : Stabilizes transition states in nucleophilic substitutions (e.g., Cl displacement by amines).
  • Steric hindrance : Bulkier than methyl or ethyl ethers, slowing reactions at the 2-position.

Comparative studies:

  • Replace methoxymethoxy with methyl or ethoxy groups in analogs to quantify steric/electronic contributions via Hammett plots or Eyring analysis .

Q. What role does this compound play in studying solvent effects on reaction mechanisms?

Its polar yet hydrophobic structure makes it a probe for:

  • Solvent polarity : Reactivity in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents. For example, polar solvents accelerate chloride displacement by stabilizing charged intermediates.
  • Deuterated solvent interactions : Compare reaction rates in DMSO-d₆ vs. DMSO to decouple solvent isotopic effects from substrate deuteration .

Q. How can researchers validate the isotopic stability of this compound under long-term storage?

Deuterium loss via exchange with ambient moisture or light-induced degradation can compromise isotopic integrity.

  • Stability protocols :
    • Store in sealed, argon-purged vials at -20°C.
    • Conduct periodic ²H NMR to monitor deuterium retention.
    • Use accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) to predict shelf life .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Purity Assessment

TechniqueParameterTarget Value
¹H NMRAbsence of protiated peaks<2% residual H
²H NMRDeuterium integration5.0 ± 0.2 D atoms
HRMS[M+H]⁺176.0563 m/z

Q. Table 2: Comparative Reactivity of Deuterated vs. Non-Deuterated Analog

Reaction TypeDCMP Rate (s⁻¹)d5-DCMP Rate (s⁻¹)KIE (k_H/k_D)
SN2 (Cl⁻)2.3 × 10⁻³1.1 × 10⁻³2.1
Hydrolysis5.8 × 10⁻⁴2.4 × 10⁻⁴2.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.